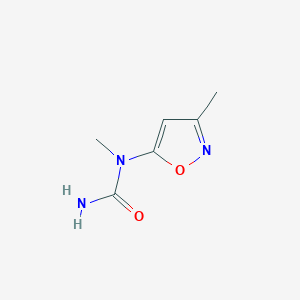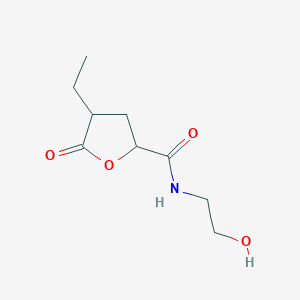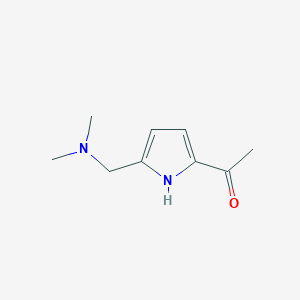![molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
2-Acetylbenzo[d]oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: DMF (Dimethylformamide)
Catalyst: POCl3 (Phosphorus oxychloride)
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium permanganate) in acidic medium.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.
Major Products Formed
Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetylbenzoxazole
- 4-Formylbenzoxazole
- 2-Benzoxazolecarboxaldehyde
Comparison
2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-acetyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3 |
InChI-Schlüssel |
IANHCVMQWLRWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)

![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)



![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)



